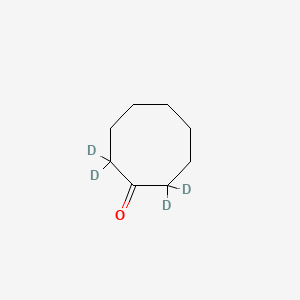
Cyclooctanone-2,2,8,8-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, a cyclic ketone with the molecular formula C8H10D4O. The deuterium atoms replace the hydrogen atoms at the 2 and 8 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclooctanone-2,2,8,8-d4 can be synthesized through several methods. One common approach involves the deuteration of cyclooctanone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being introduced at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure high yield and purity. The process may also include steps for the purification and isolation of the deuterated compound, such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctanone-2,2,8,8-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctane-1,2-dione.
Reduction: It can be reduced to cyclooctanol-2,2,8,8-d4 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Cyclooctane-1,2-dione
Reduction: Cyclooctanol-2,2,8,8-d4
Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclooctanone-2,2,8,8-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the synthesis of deuterated polymers and materials for advanced technological applications.
Mecanismo De Acción
The mechanism of action of cyclooctanone-2,2,8,8-d4 involves its interaction with various molecular targets and pathways. In chemical reactions, the deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond dissociation energies and reaction kinetics.
Comparación Con Compuestos Similares
Cyclooctanone-2,2,8,8-d4 can be compared with other deuterated cyclic ketones, such as:
Cyclohexanone-d4: A six-membered ring ketone with deuterium atoms.
Cyclopentanone-d4: A five-membered ring ketone with deuterium atoms.
Cyclododecanone-d4: A twelve-membered ring ketone with deuterium atoms.
Uniqueness
This compound is unique due to its eight-membered ring structure, which provides distinct conformational and steric properties compared to smaller or larger ring ketones. This uniqueness makes it valuable in studies involving medium-sized ring systems and their reactivity.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
130.22 g/mol |
Nombre IUPAC |
2,2,8,8-tetradeuteriocyclooctan-1-one |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2/i6D2,7D2 |
Clave InChI |
IIRFCWANHMSDCG-KXGHAPEVSA-N |
SMILES isomérico |
[2H]C1(CCCCCC(C1=O)([2H])[2H])[2H] |
SMILES canónico |
C1CCCC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



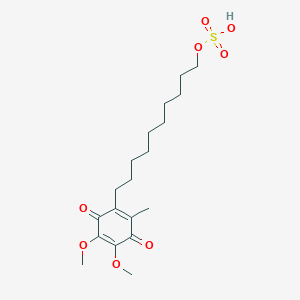
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)

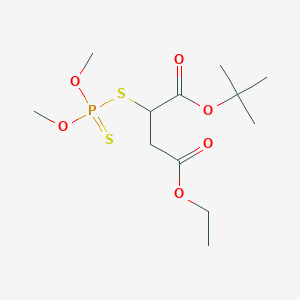
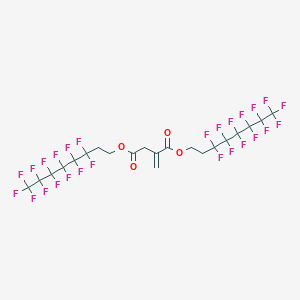

![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
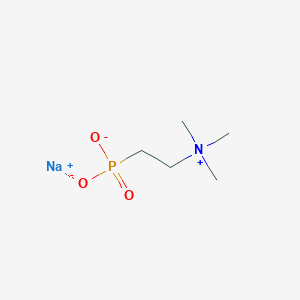
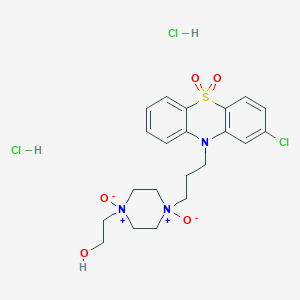
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)

